N-[4-(tert-butylamino)phenyl]acetamide
Description
N-[4-(tert-butylamino)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted at the para position with a tert-butylamino group (-NH-C(CH₃)₃) and an acetamide moiety (-NHCOCH₃).
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28g/mol |
IUPAC Name |
N-[4-(tert-butylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(15)13-10-5-7-11(8-6-10)14-12(2,3)4/h5-8,14H,1-4H3,(H,13,15) |
InChI Key |
CWSKZEFSILUNOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Below is a detailed comparison of N-[4-(tert-butylamino)phenyl]acetamide with structurally related compounds, focusing on substituent effects, molecular properties, and pharmacological activities.
Structural and Molecular Comparisons
Key Observations :
- Steric Effects: The tert-butylamino group in the target compound introduces greater steric hindrance compared to smaller substituents like chloro or hydroxy groups . This may reduce binding affinity to certain targets but enhance selectivity.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in Compound 6 ) enhance antinociceptive potency, while electron-donating groups (e.g., tert-butylamino) may alter receptor interactions.
Pharmacological Activities
Table: Comparative Pharmacological Profiles
Key Findings :
- Analgesic Activity : Compound 35 (sulfonamide derivative) showed efficacy comparable to paracetamol, suggesting sulfonamide groups enhance analgesic properties .
- Potency: The chalcone derivative (Compound 6) demonstrated superior antinociceptive activity, likely due to its conjugated system and nitro group enhancing target interaction .
- Sodium Channel Modulation: Triazine-based acetamides (e.g., Compound H) inhibit sodium channels, a mechanism distinct from the tert-butylamino analog’s inferred activity .
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